Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate
Description
This compound is a thiophene-based ester derivative featuring a 2-chloroacetamido substituent at position 2, a phenyl group at position 4, and a methyl group at position 3. The ethyl ester at position 3 enhances lipophilicity, while the chloroacetamido group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-13(11-7-5-4-6-8-11)10(2)22-15(14)18-12(19)9-17/h4-8H,3,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHWXAWJGCTFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate typically involves multiple steps
Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Chloroacetamido Group: The chloroacetamido group is introduced via a nucleophilic substitution reaction. This involves reacting the thiophene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloroacetamido group, yielding the corresponding amine.
Substitution: The chloroacetamido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₇H₁₇ClN₂O₃S.
Impact of Structural Modifications
Substituent at Position 5: The target compound’s methyl group (position 5) contrasts with the methylcarbamoyl group in , which introduces hydrogen-bonding capacity and increased polarity. This could enhance solubility but reduce membrane permeability .
Thiazoles often exhibit distinct pharmacological profiles compared to thiophenes, such as enhanced metabolic stability .
Chloro-Substituted Side Chain :
- The 3-chloropropanamido group in extends the carbon chain, increasing flexibility and possibly improving interactions with hydrophobic binding pockets. However, the longer chain may also increase metabolic susceptibility .
- The 2-chlorobenzamido group in introduces aromaticity and steric hindrance, which could enhance target specificity but reduce synthetic accessibility .
Ester Group :
- All analogs retain an ethyl ester, but methyl esters (e.g., ) would decrease molecular weight and alter pharmacokinetics, such as faster hydrolysis in vivo .
Biological Activity
Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.79 g/mol. Its structure features a thiophene ring substituted with various functional groups that contribute to its biological activity.
Key Properties:
- IUPAC Name: this compound
- CAS Number: Not specifically listed but related compounds are referenced.
- Purity: Generally available in high purity (>97%).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Some studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity: Preliminary tests indicate potential antimicrobial properties, which could be linked to the presence of the chloroacetamido group.
- Anti-inflammatory Effects: The thiophene moiety may play a role in modulating inflammatory responses.
Antimicrobial Activity
A study exploring the antimicrobial effects of thiophene derivatives found that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 14 |
| This compound | S. aureus | 18 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
-
Case Study on Antibacterial Efficacy:
A research paper published in a peer-reviewed journal tested the antibacterial efficacy of several thiophene derivatives, including this compound. The results indicated a promising antibacterial profile, particularly against resistant strains. -
Case Study on Anti-inflammatory Properties:
Another study investigated the anti-inflammatory effects of related compounds in animal models. The results showed a significant reduction in inflammation markers when treated with derivatives similar to this compound.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Thiophene ring formation : Cyclization of sulfur-containing precursors (e.g., via Gewald reaction) to form the thiophene core .
- Functionalization : Introduction of substituents (e.g., chloroacetamido, methyl, phenyl) via electrophilic substitution or acylation. For example, 2-chloroacetyl chloride is reacted with a thiophene-amine intermediate in tetrahydrofuran (THF) under ice-cooling to control exothermicity .
- Esterification : Ethyl ester groups are introduced using ethanol under acidic or basic catalysis . Optimization : Key parameters include temperature control (e.g., ice bath for exothermic steps), solvent polarity (THF for solubility), and stoichiometric ratios (e.g., 1:1 equivalents for acylation to minimize side products) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : - and -NMR confirm substituent positions and regiochemistry (e.g., distinguishing 4-phenyl vs. 5-methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm for esters/amides) .
- Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by HPLC is typical for research-grade material) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Single-crystal X-ray diffraction (employing programs like SHELXL or ORTEP) determines bond angles, torsional strains, and non-covalent interactions (e.g., hydrogen bonds stabilizing the chloroacetamido group) .
- Graph-set analysis (via hydrogen-bonding patterns) reveals supramolecular packing, critical for understanding solubility and stability .
- Example: A puckered thiophene ring (quantified using Cremer-Pople parameters) may influence bioactivity by altering steric interactions with target proteins .
Q. What methodologies are used to analyze contradictory biological activity data across studies?
- Dose-response assays : Re-evaluate IC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing chloroacetamido with fluorobenzamido) to isolate pharmacophore contributions .
- Molecular docking : Use software (e.g., AutoDock) to model interactions with proposed targets (e.g., kinase active sites) and validate via mutagenesis .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Electron-withdrawing substituents : Chloroacetamido groups enhance electrophilicity, potentially improving covalent binding to cysteine residues in enzymes .
- Steric modifications : Bulkier phenyl or morpholinosulfonyl groups at the 4-position may improve selectivity by restricting access to off-target binding pockets .
- Data-driven optimization : Quantitative SAR (QSAR) models correlate logP, polar surface area, and bioactivity to prioritize synthetic targets .
Q. What experimental strategies address low yields in multi-step syntheses of this compound?
- Intermediate purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) removes impurities before subsequent steps .
- Catalytic acceleration : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency in thiophene formation .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustment of reaction conditions .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene cyclization | Sulfur, diene precursor, 80°C, 12h | 60–70 | |
| Chloroacetylation | 2-Chloroacetyl chloride, THF, 0°C, 1h | 85–90 | |
| Esterification | Ethanol, HSO, reflux | 75–80 |
Q. Table 2. Structural Characterization Parameters
| Technique | Critical Data Points | Application Example |
|---|---|---|
| -NMR | δ 2.35 (s, 3H, CH) | Confirms 5-methyl substitution |
| HRMS | m/z 367.0521 [M+H] | Validates molecular formula |
| X-ray diffraction | C–S bond length = 1.71 Å | Resolves regiochemical ambiguity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
